N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 3,5-dimethylpyrazole moiety. The propanamide side chain is linked to a pyridazinone ring substituted at position 3 with a thiophen-2-yl group. The compound’s design leverages substituent diversity to optimize electronic, steric, and solubility properties, positioning it as a candidate for therapeutic or biochemical exploration.
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c1-12-9-13(2)26(24-12)18-10-17(21-11-22-18)23-20(29)14(3)27-19(28)7-6-15(25-27)16-5-4-8-30-16/h4-11,14H,1-3H3,(H,21,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRIMPCVPUMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The chemical structure of the compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide |
| Synonyms | F6430-0722 |
| CAS Number | 82978-00-5 |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The compound under review has been associated with the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound may effectively impede the growth of cancer cells by disrupting their ability to replicate DNA .
The proposed mechanism involves the inhibition of key enzymes that participate in nucleotide synthesis. This leads to reduced availability of tetrahydrofolate, essential for the synthesis of purines and pyrimidines. Consequently, this results in decreased RNA and DNA synthesis, ultimately inducing apoptosis in rapidly dividing tumor cells .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in various cancer models:
- Study on Hepatocellular Carcinoma : A derivative demonstrated significant cytotoxicity against HepG2 cells, indicating potential for liver cancer treatment .
- Melanoma and Urothelial Cancer : Piritrexim, a related compound, showed promising results in treating melanoma and urothelial cancer, suggesting that similar mechanisms may apply .
Synthesis Approaches
The synthesis of this compound typically involves multi-step synthetic routes including:
- Formation of Pyrazole and Pyrimidine Rings : Utilizing 3,5-dimethylpyrazole and pyrimidine derivatives as starting materials.
- Thiazole Integration : Incorporating thiophenes through electrophilic substitution reactions.
- Amide Bond Formation : Finalizing the structure through amide coupling reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several heterocyclic derivatives. Below is a comparative analysis based on substituent variations, molecular features, and inferred properties:
Table 1: Structural and Functional Comparison
Notes:
- Core Heterocycles: The target compound’s pyrimidine-pyridazinone dual core distinguishes it from triazolo-pyridazine () and benzothiazole derivatives (), which may alter binding specificity .
- Substituent Effects: Thiophene vs. Cyclopropyl vs. Thiophene (): Cyclopropyl introduces steric constraints, while thiophene offers electronic richness for target engagement . Propanamide vs. Acetamide (): The longer propanamide chain in the target compound may increase conformational flexibility compared to acetamide derivatives .
- Molecular Weight : Compounds with lower molecular weights (e.g., , .4 g/mol) may exhibit better bioavailability, whereas higher weights (e.g., , .5 g/mol) could enhance binding affinity at the cost of permeability .
Key Research Findings
- Pyridazinone Derivatives: Pyridazinone moieties are associated with kinase inhibition and anti-inflammatory activity. The thiophene substitution in the target compound may enhance selectivity for sulfur-interacting targets compared to cyclopropyl or benzothiazole analogues .
- Solubility Considerations : Piperazine-containing derivatives () exhibit improved aqueous solubility, a feature absent in the target compound, which may require formulation optimization .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions, including pyrazole and pyridazine ring formations. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by enabling precise control of temperature, stoichiometry, and reaction time . For optimization, employ Design of Experiments (DoE) to statistically model variables like catalyst loading, solvent polarity, and temperature. Orthogonal optimization of intermediates (e.g., pyrimidin-4-yl derivatives) using techniques in (e.g., esterification under anhydrous conditions) is critical .
Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?
Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions on pyrazole, pyrimidine, and pyridazine rings. For example, highlights δ ~2.5 ppm for methyl groups on pyrazole and δ ~160–170 ppm for carbonyl carbons .
- HPLC-MS : To verify purity and molecular ion peaks. Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar heterocyclic moieties .
- FT-IR : Identify key functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Pyridazine and thiophene groups may hydrolyze under strongly acidic/basic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. suggests ester derivatives are stable up to 150°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological or catalytic activity?
- Analog synthesis : Modify substituents on the pyrazole (e.g., replacing 3,5-dimethyl with bulkier groups) or pyridazine (e.g., substituting thiophenyl with furyl). demonstrates how benzimidazole-pyrazole hybrids are tailored for inhibitory activity .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) or cellular viability tests. Cross-reference with ’s SNAr reactivity data to predict electronic effects on bioactivity .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Docking studies : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases). The pyrimidine-pyrazole scaffold may act as a ATP-binding site mimic.
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. The thiophene group’s hydrophobicity could enhance membrane permeability .
- QSAR models : Train models on analogs (e.g., ’s benzimidazole derivatives) to predict logP, pKa, and bioavailability .
Q. How should contradictory data in optimization or bioassay results be resolved?
- Statistical analysis : Apply ANOVA to DoE datasets to identify significant variables (e.g., solvent polarity vs. temperature interactions) .
- Cross-validation : Replicate assays under standardized conditions. For example, ’s NMR protocols can distinguish between isomeric byproducts causing variability .
- Mechanistic studies : Use LC-MS to trace degradation pathways or side reactions (e.g., oxidation of thiophene to sulfoxide) .
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Continuous-flow systems : Adapt batch protocols to flow reactors for improved heat/mass transfer, as demonstrated in for diazomethane synthesis .
- In-line purification : Integrate scavenger resins or membrane separations to remove impurities (e.g., unreacted pyrazole precursors).
- Process analytical technology (PAT) : Use real-time FT-IR or Raman spectroscopy to monitor reaction progression .
Methodological Notes
- Data Reporting : Follow guidelines in for reporting statistical significance (e.g., p < 0.05, 95% confidence intervals) and graphical representation of trends .
- Safety Protocols : Refer to ’s handling recommendations for reactive intermediates (e.g., azide derivatives require explosion-proof equipment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
